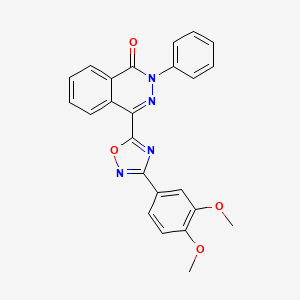![molecular formula C21H22N4O3 B2569953 (4-((1H-benzo[d]imidazol-2-il)metil)piperazin-1-il)(2,3-dihidrobenzo[b][1,4]dioxin-2-il)metanona CAS No. 1172544-04-5](/img/structure/B2569953.png)
(4-((1H-benzo[d]imidazol-2-il)metil)piperazin-1-il)(2,3-dihidrobenzo[b][1,4]dioxin-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos que contienen imidazol se han estudiado ampliamente por sus propiedades antimicrobianas . Este compuesto puede exhibir efectos antibacterianos, antifúngicos y antiparasitarios. Los investigadores podrían investigar su eficacia contra patógenos específicos, incluidas bacterias, hongos y parásitos.
Potencial Anticancerígeno
Dados los diversos efectos farmacológicos de los derivados del benzimidazol, este compuesto también podría poseer propiedades anticancerígenas . Los investigadores podrían explorar sus efectos en líneas celulares cancerosas, la inhibición del crecimiento tumoral y los posibles mecanismos de acción.
Efectos Antiulcerosos y Gastroprotectores
La clase de inhibidores de la bomba de protones (IBP) incluye compuestos con unidades de benzimidazol, que se utilizan ampliamente para tratar úlceras y enfermedad por reflujo gastroesofágico (ERGE). Investigar si este compuesto exhibe efectos antiulcerosos similares podría ser valioso .
Propiedades Antivirales
Los derivados del imidazol se han investigado como agentes antivirales . Los investigadores podrían explorar si este compuesto muestra actividad contra virus específicos, como los herpesvirus o la influenza.
Otras Actividades Biológicas
Más allá de las aplicaciones mencionadas, los investigadores podrían explorar efectos adicionales, como propiedades antioxidantes, antipiréticas o antialérgicas.
En resumen, la estructura única de este compuesto ofrece posibilidades interesantes para diversas investigaciones científicas. Los investigadores pueden explorar su potencial en terapia antimicrobiana, tratamiento del cáncer, manejo de úlceras y más. Se necesitan más estudios para descubrir toda su gama de actividades biológicas y mecanismos de acción. 🌟 .
Mecanismo De Acción
Target of action
The compound contains a benzimidazole moiety, which is known to have a broad range of chemical and biological properties . Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Benzimidazole derivatives often interact with their targets through hydrogen bonding and aromatic stacking interactions, given the presence of the aromatic ring and the hydrogen bond donor/acceptor nitrogens in the imidazole ring .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives are known to interfere with a variety of biochemical pathways depending on their specific substituents and targets .
Pharmacokinetics
The presence of the piperazine unit could potentially enhance the aqueous solubility of the compound, which could improve its bioavailability .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with benzimidazole derivatives, it could potentially have a variety of effects .
Análisis Bioquímico
Biochemical Properties
Similar compounds with benzimidazole and piperazine structures have been shown to exhibit significant biological activities, including elastase inhibition, antioxidant activity, and DNA binding . The compound’s interactions with enzymes, proteins, and other biomolecules could be influenced by its unique structure, which includes a benzodioxin group, a piperazine ring, and a benzimidazole moiety .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have effects that change over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21(19-14-27-17-7-3-4-8-18(17)28-19)25-11-9-24(10-12-25)13-20-22-15-5-1-2-6-16(15)23-20/h1-8,19H,9-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJYCXQECVXORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2569870.png)

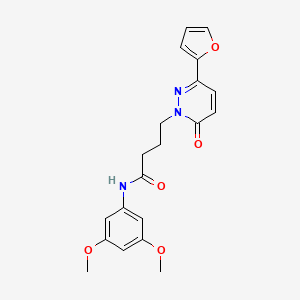
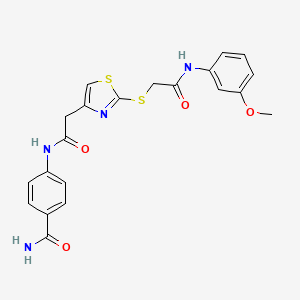

![3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2569880.png)
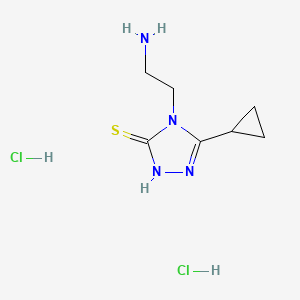
![1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride](/img/structure/B2569882.png)
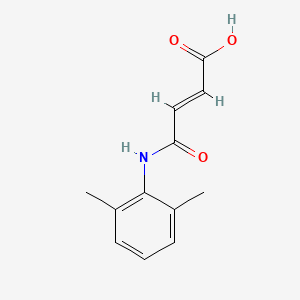
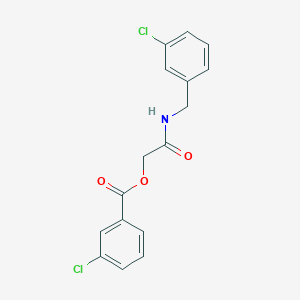

![1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2569886.png)
